molecular formula C12H7F3N4O2 B6141082 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 5845-72-7

5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B6141082
CAS RN: 5845-72-7
M. Wt: 296.20 g/mol
InChI Key: QLJDHCSDQRARAB-UHFFFAOYSA-N
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Description

5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a synthetic compound that has been the focus of scientific research for its potential use in various fields. This compound has shown promising results in biochemical and physiological studies, making it a subject of interest for future research.

Mechanism of Action

The mechanism of action of 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves the inhibition of certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of various kinases and phosphatases, which play important roles in cellular signaling and regulation.
Biochemical and physiological effects:
Studies have shown that this compound has various biochemical and physiological effects on the body. This compound has been shown to inhibit cell proliferation, induce apoptosis, and reduce inflammation in various cell types.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide in lab experiments include its high potency and selectivity for certain enzymes and signaling pathways. However, the limitations of this compound include its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. These include:
1. Further studies on the pharmacokinetics and pharmacodynamics of this compound in vivo
2. Investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases
3. Development of new synthesis methods for this compound to improve its yield and purity
4. Exploration of the potential use of this compound in other fields, such as materials science and catalysis.
In conclusion, this compound is a promising synthetic compound that has shown potential in various scientific fields. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis method for 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves the reaction of 2-amino-5-(2-furyl)pyrazolo[1,5-a]pyrimidine with trifluoroacetic anhydride in the presence of a base. This reaction results in the formation of the desired compound, which can then be purified using various methods.

Scientific Research Applications

5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been studied for its potential use in various scientific fields, including pharmacology, biochemistry, and medicinal chemistry. This compound has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and inflammation.

properties

IUPAC Name

5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N4O2/c13-12(14,15)9-4-7(8-2-1-3-21-8)18-11-6(10(16)20)5-17-19(9)11/h1-5H,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJDHCSDQRARAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362313
Record name STK376898
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5845-72-7
Record name STK376898
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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